Cas no 203941-94-0 (tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate)
tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- (R)-1-N-Boc-3-Methylaminopiperidine
- (R)-1-Boc-3-methylaminopieridine
- 1-N-Boc-3-(R)-Methylamino-piperidine
- 1-Piperidinecarboxylicacid, 3-(methylamino)-, 1,1-dimethylethyl ester, (3R)-
- (R)-3-Methylamino-piperidine-1-carboxylic acid tert-butyl ester
- ACT02043
- AG-E-49485
- CTK4E4104
- MolPort-009-198-948
- SureCN2024838
- TERT-BUTYL (3R)-3-(METHYLAMINO)PIPERIDINECARBOXYLATE
- (R)-1-N-BOC-3-METHYLAMINO PIPERIDINE
- tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate
- (R)-1-Boc-3-methylaminopiperidine
- XRRRUOWSHGFPTI-SECBINFHSA-N
- (R)-3-methylaminopiperidine-1-carboxylic acid tert-butyl ester
- 1-N-Boc-3-(R)-Methylamino-piperidine;(R)-3-Methylamino-piperidine-1-c
- AS-18197
- (R)-tert-butyl 3-(methylamino)piper-idine-1-carboxylate
- AM100481
- BCP19800
- A848466
- 1-Piperidinecarboxylic acid, 3-(methylamino)-, 1,1-dimethylethyl ester, (3R)-
- 203941-94-0
- AKOS015919564
- DTXSID20654180
- CS-0048581
- SCHEMBL2024838
- AKOS015850663
- EN300-2937769
- MFCD09752963
- (R)-TERT-BUTYL 3-(METHYLAMINO)PIPERIDINE-1-CARBOXYLATE
-
- MDL: MFCD09752963
- Inchi: 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(8-13)12-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
- InChI Key: XRRRUOWSHGFPTI-SECBINFHSA-N
- SMILES: O(C(C)(C)C)C(N1CCC[C@H](C1)NC)=O
Computed Properties
- Exact Mass: 214.16800
- Monoisotopic Mass: 214.168
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6A^2
- XLogP3: 1.2
Experimental Properties
- Color/Form: Light-red to Brown Liquid
- Density: 1.01±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 289.0±33.0 ºC (760 Torr),
- Flash Point: 128.6±25.4 ºC,
- Refractive Index: 1.485
- Solubility: Slightly soluble (12 g/l) (25 º C),
- PSA: 41.57000
- LogP: 1.93410
- Vapor Pressure: No data available
tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate Security Information
- Signal Word:Danger
- Hazard Statement: H314;H318
- Warning Statement: P280;P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:2-8 °C
tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129004147-5g |
(R)-1-N-Boc-3-Methylaminopiperidine |
203941-94-0 | 97% | 5g |
$312.00 | 2023-09-02 | |
| Alichem | A129004147-10g |
(R)-1-N-Boc-3-Methylaminopiperidine |
203941-94-0 | 97% | 10g |
$572.00 | 2023-09-02 | |
| Alichem | A129004147-25g |
(R)-1-N-Boc-3-Methylaminopiperidine |
203941-94-0 | 97% | 25g |
$1113.00 | 2023-09-02 | |
| Fluorochem | 048638-250mg |
R)-1-N-Boc-3-Methylamino piperidine |
203941-94-0 | 95% | 250mg |
£26.00 | 2022-03-01 | |
| Fluorochem | 048638-10g |
R)-1-N-Boc-3-Methylamino piperidine |
203941-94-0 | 95% | 10g |
£437.00 | 2022-03-01 | |
| AstaTech | 56565-1/G |
(R)-1-N-BOC-3-METHYLAMINO PIPERIDINE |
203941-94-0 | 97% | 1g |
$87 | 2023-09-17 | |
| AstaTech | 56565-5/G |
(R)-1-N-BOC-3-METHYLAMINO PIPERIDINE |
203941-94-0 | 97% | 5g |
$187 | 2023-09-17 | |
| AstaTech | 56565-25/G |
(R)-1-N-BOC-3-METHYLAMINO PIPERIDINE |
203941-94-0 | 97% | 25/G |
$990 | 2021-07-03 | |
| Fluorochem | 048638-1g |
R)-1-N-Boc-3-Methylamino piperidine |
203941-94-0 | 95% | 1g |
£80.00 | 2022-03-01 | |
| Fluorochem | 048638-5g |
R)-1-N-Boc-3-Methylamino piperidine |
203941-94-0 | 95% | 5g |
£238.00 | 2022-03-01 |
tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate Suppliers
tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate
Introduction to tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate (CAS No. 203941-94-0)
tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate, with the CAS number 203941-94-0, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by its tert-butyl protecting group and methylamino substituent. The chiral center at the 3-position imparts specific stereochemical properties that are crucial for its biological activity and potential therapeutic applications.
The chemical structure of tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate can be represented as follows: the piperidine ring is substituted with a tert-butyl carbamate at the 1-position, which serves as a protecting group for the primary amine. The 3-position of the piperidine ring is occupied by a methylamino group, which is essential for its biological activity. The (R) configuration at this position ensures that the compound has the desired stereochemistry for binding to specific receptors or enzymes.
In recent years, tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate has been extensively studied for its potential as an intermediate in the synthesis of various pharmaceuticals. One of the key areas of research has been its use in the development of drugs targeting neurological disorders. For instance, studies have shown that compounds derived from this structure can exhibit potent activity as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine.
A notable example is its application in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are widely used in the treatment of depression and anxiety disorders. The tert-butyl protecting group in tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate allows for controlled deprotection, enabling precise manipulation of the amine functionality during synthetic transformations. This property makes it an attractive starting material for multistep syntheses in drug discovery.
Beyond its role in SSRI development, tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate has also shown promise in other therapeutic areas. For example, it has been investigated as a lead compound for developing drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neurotransmitter systems and protect against neurotoxicity makes it a valuable candidate for further exploration.
In addition to its therapeutic potential, tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate has been used in academic research to study protein-protein interactions and enzyme kinetics. Its chiral nature and functional groups provide a versatile platform for probing biological processes at the molecular level. For instance, it has been employed in fluorescence-based assays to investigate ligand-receptor binding affinities and kinetics.
The synthesis of tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate typically involves several steps, including the formation of the piperidine ring, introduction of the tert-butyl carbamate protecting group, and subsequent functionalization with the methylamino substituent. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for both research and industrial applications.
In conclusion, tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate (CAS No. 203941-94-0) is a versatile chiral compound with significant potential in pharmaceutical research and development. Its unique chemical structure and stereochemistry make it an attractive candidate for synthesizing drugs targeting neurological disorders and other therapeutic areas. Ongoing research continues to uncover new applications and optimize synthetic routes, further highlighting its importance in modern medicinal chemistry.
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